molecular formula C6H7Br2N3O B8753088 1-(2-Aminopyrimidin-4-yl)-2-bromoethanone hydrobromide CAS No. 845267-58-5

1-(2-Aminopyrimidin-4-yl)-2-bromoethanone hydrobromide

Cat. No.: B8753088
CAS No.: 845267-58-5
M. Wt: 296.95 g/mol
InChI Key: SDADNLKASSSIDI-UHFFFAOYSA-N
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Description

1-(2-Aminopyrimidin-4-yl)-2-bromoethanone hydrobromide is a useful research compound. Its molecular formula is C6H7Br2N3O and its molecular weight is 296.95 g/mol. The purity is usually 95%.
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Properties

CAS No.

845267-58-5

Molecular Formula

C6H7Br2N3O

Molecular Weight

296.95 g/mol

IUPAC Name

1-(2-aminopyrimidin-4-yl)-2-bromoethanone;hydrobromide

InChI

InChI=1S/C6H6BrN3O.BrH/c7-3-5(11)4-1-2-9-6(8)10-4;/h1-2H,3H2,(H2,8,9,10);1H

InChI Key

SDADNLKASSSIDI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C(=O)CBr)N.Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3,3-dimethoxy-2-butanone (25 g, 189.2 mmol) and N,N-dimethylformamide dimethylacetal (22.5 g, 189.2 mmol) were stirred at 110° C. for 30 hours and then distilled (115° C., 1 mmHg) thus obtaining 1-(dimethylamino)-4,4-dimethoxypent-1-en-3-one, as a yellow solid (27.3 g, 146 mmol, 77%). Onto a solution of sodium (3.48 g, 151.6 mmol) in anhydrous ethanol (400 mL), solid guanidine hydrochloride (14.5 g, 151.6 mmol) was added at r.t., to give a white suspension into which a solution of 1-(dimethylamino)-4,4-dimethoxypent-1-en-3-one (28.4 g, 151.6 mmol) in anhydrous ethanol (50 mL) was added. The mixture was refluxed for 19 hours. After cooling, the precipitate was filtered and washed with ethanol and with plenty of water, thus obtaining a white solid (8.56 g). The ethanolic solutions were concentrated to dryness, taken up with boiling ethyl acetate (1 L), filtered while hot and then cooled to yield a second crop. Total amount of 4-(1,1-dimethoxyethyl)pyrimidin-2-amine: 17.66 g, 63.5%. A solution of the said amine (17.5 g, 95.5 mmol) in formic acid was stirred at r.t. for 6 hours and concentrated to dryness and the residue was stirred in ethanol (50 mL) and then filtered thus obtaining 1-(2-aminopyrimidin-4-yl)ethanone (9.2 g, 70%). To a solution of 1-(2-aminopyrimidin-4-yl)ethanone (412 mg, 3 mmol) in glacial acetic acid (1 mL) and 48% aq. HBr (0.3 mL), bromine (0.153 mL) in acetic acid (0.4 mL) was added and the resulting orange solution was stirred at room temperature for 15 hours. After diluting with ethyl acetate (15 mL), the precipitate was filtered and washed with ethyl acetate thus affording the title compound as a whitish solid (580 mg, 65%).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
amine
Quantity
17.5 g
Type
reactant
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0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
412 mg
Type
reactant
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Name
Quantity
0.3 mL
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reactant
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1 mL
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solvent
Reaction Step Three
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0.153 mL
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solvent
Reaction Step Three
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0.4 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
65%

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